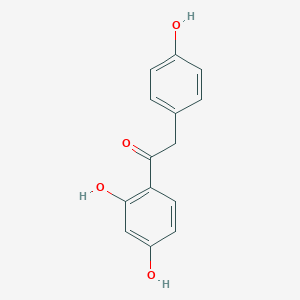

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Description

The exact mass of the compound 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFCJXAPIFIIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348696 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-60-4 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative also known as 2,4,4'-trihydroxydeoxybenzoin. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, proposes synthetic pathways based on established organic chemistry reactions, and extrapolates potential biological functions and mechanisms of action from structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this molecule for therapeutic applications.

Chemical Structure and Properties

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound belonging to the deoxybenzoin class of aromatic ketones. Its structure is characterized by a central ethanone bridge connecting a 2,4-dihydroxyphenyl group and a 4-hydroxyphenyl group.

Chemical Structure

The IUPAC name for this compound is 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. It is also commonly referred to by its synonym, 2,4,4'-trihydroxydeoxybenzoin.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | PubChem[1] |

| Synonyms | 2,4,4'-trihydroxydeoxybenzoin | PubChem[1] |

| CAS Number | 640096-03-3 | PubChem[1] |

| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O | PubChem[1] |

| InChI | InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | PubChem[1] |

| InChIKey | KLFCJXAPIFIIFR-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone are not widely published. However, a literature reference points to a study containing ¹³C NMR data for this compound[2]. Predicted mass spectrometry data is also available[1]. For reference, characteristic spectroscopic features of similar phenolic ketones are discussed below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl groups. A singlet corresponding to the methylene protons of the ethanone bridge would also be present. The hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon is expected to resonate at a characteristic downfield shift (typically in the range of 190-200 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached hydroxyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic hydroxyl groups. C-O stretching and aromatic C=C stretching vibrations would also be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the methylene bridge, as well as other characteristic fragmentations of the substituted phenyl rings.

Proposed Synthetic Pathways

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from a nitrile and an electron-rich aromatic compound. In this proposed synthesis, resorcinol (1,3-dihydroxybenzene) would react with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and gaseous HCl.

Experimental Protocol (General):

-

Reaction Setup: A solution of resorcinol and 4-hydroxyphenylacetonitrile in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

-

Catalyst Addition: A Lewis acid catalyst, such as zinc chloride, is added to the mixture.

-

Reaction: The mixture is cooled, and a stream of dry hydrogen chloride gas is bubbled through the solution. The reaction is stirred for several hours at a controlled temperature.

-

Workup: The resulting ketimine intermediate is hydrolyzed by the addition of water.

-

Purification: The crude product is extracted with an organic solvent and purified by techniques such as recrystallization or column chromatography.

Friedel-Crafts Acylation

Another potential route is the Friedel-Crafts acylation of resorcinol with 4-hydroxyphenylacetyl chloride. This reaction would also require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A key consideration would be the protection of the hydroxyl groups to prevent side reactions.

Experimental Protocol (General):

-

Protection (Optional): The hydroxyl groups of resorcinol and/or 4-hydroxyphenylacetic acid may need to be protected (e.g., as methyl ethers) prior to the reaction.

-

Acyl Chloride Formation: 4-Hydroxyphenylacetic acid (or its protected form) is converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

-

Acylation: The protected resorcinol is dissolved in an appropriate solvent, and the Lewis acid catalyst (e.g., AlCl₃) is added. The acyl chloride is then added dropwise at a low temperature.

-

Workup and Deprotection: The reaction is quenched with acid, and the product is extracted. If protecting groups were used, they are removed in a subsequent step.

-

Purification: The final product is purified using standard laboratory techniques.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and the modulation of signaling pathways by 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone are scarce. However, its structural features as a polyphenolic deoxybenzoin suggest several potential therapeutic properties, which can be inferred from studies on related compounds.

Antioxidant Activity

The presence of multiple phenolic hydroxyl groups suggests that this compound is likely to possess significant antioxidant properties. A study has confirmed that 2,4,4'-trihydroxydeoxybenzoin, isolated from soybean miso, exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity[3]. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress.

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential antioxidant activity of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone makes it a candidate for further investigation as a chemopreventive or therapeutic agent in these conditions.

Potential Anti-inflammatory Activity

Many polyphenolic compounds, including flavonoids and other phenolic derivatives, have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. Based on the activities of structurally similar compounds, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone could potentially exert anti-inflammatory effects through the inhibition of pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some polyphenols can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) plays a vital role in cellular responses to a variety of external stimuli, including inflammatory signals. Inhibition of MAPK signaling by small molecules can lead to a reduction in the production of inflammatory mediators.

Potential Anticancer Activity

A number of deoxybenzoin derivatives and other polyphenols have demonstrated anticancer properties. The potential mechanisms are often multifaceted and can include:

-

Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Inhibition of the cell cycle at specific checkpoints can prevent the uncontrolled proliferation of cancer cells.

-

Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply nutrients to tumors can inhibit their growth and metastasis.

-

Modulation of Pro-survival Signaling Pathways: The PI3K-Akt (Phosphatidylinositol 3-kinase-Protein Kinase B) pathway is a critical pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.

Conclusion

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound with a chemical structure that suggests a range of potentially beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct experimental data on this specific molecule is limited, this guide provides a framework for its synthesis and a rationale for further investigation into its therapeutic potential based on the known properties of structurally related compounds. Future research should focus on developing a robust synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and conducting comprehensive in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS Number: 423150-69-0) and the Broader Deoxybenzoin Class for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: 423150-69-0) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemical properties, synthesis routes, and biological activities of the broader class of compounds to which it belongs: the polyphenolic deoxybenzoins. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling hypothesis generation and guiding future experimental design.

Introduction to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone and Deoxybenzoins

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a member of the deoxybenzoin family, is a polyphenolic compound with a molecular formula of C14H12O4. Deoxybenzoins, also known as α-phenylacetophenones, are a class of natural and synthetic compounds that serve as important precursors in the synthesis of isoflavones. Their structural similarity to other beneficial polyphenols, such as resveratrol (a stilbene) and phloretin (a dihydrochalcone), has prompted investigations into their own biological activities. These compounds have demonstrated a range of promising pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Table 1: Physicochemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

| Property | Value |

| CAS Number | 423150-69-0[1] |

| Molecular Formula | C14H12O4 |

| Molecular Weight | 244.24 g/mol |

| Chemical Name | 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone |

Synthesis of Deoxybenzoins

The synthesis of deoxybenzoins can be achieved through several established organic chemistry reactions. The selection of a specific method depends on the desired substitution pattern of the aromatic rings. For a compound like 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, the Houben-Hoesch reaction and Friedel-Crafts acylation are particularly relevant.

Houben-Hoesch Reaction

The Houben-Hoesch reaction involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol to yield the corresponding ketone. This method is well-suited for the synthesis of polyhydroxyacetophenones and their derivatives.

Experimental Protocol: General Houben-Hoesch Synthesis of a Deoxybenzoin

-

Reaction Setup: To a solution of the polyphenol (e.g., resorcinol) in a suitable solvent (e.g., anhydrous diethyl ether), add the nitrile (e.g., 4-hydroxyphenylacetonitrile) and a Lewis acid catalyst (e.g., zinc chloride).

-

Reaction Conditions: Pass a stream of dry hydrogen chloride gas through the reaction mixture at 0°C to room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), the intermediate ketimine hydrochloride is hydrolyzed by heating with water.

-

Purification: The resulting deoxybenzoin is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Experimental Protocol: General Friedel-Crafts Acylation for Deoxybenzoin Synthesis

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension in an ice bath and add the acyl chloride (e.g., 4-hydroxyphenylacetyl chloride) dropwise. Following this, add the aromatic substrate (e.g., resorcinol) portion-wise.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Workflow for Deoxybenzoin Synthesis

Caption: A representative workflow for the synthesis of the target deoxybenzoin via Friedel-Crafts acylation.

Biological Activities of Deoxybenzoins

Polyphenolic deoxybenzoins have been reported to exhibit a variety of biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic rings of deoxybenzoins allows them to act as potent antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.

Table 2: Antioxidant Activity of Representative Deoxybenzoins

| Compound | Assay | IC50 (µM) | Reference |

| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH radical scavenging | 0.69 ± 0.04 | [2] |

| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Anti-lipid peroxidation | 0.72 ± 0.16 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound.

-

Assay Procedure: In a 96-well plate, add the test compound solutions to the DPPH solution.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Deoxybenzoins have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.

-

Nitrite Measurement: After 24 hours of incubation, measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: Determine the percentage of NO inhibition and calculate the IC50 value.

Enzyme Inhibition

Certain deoxybenzoins have been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin production.

Table 3: Enzyme Inhibitory Activity of a Representative Deoxybenzoin

| Compound | Enzyme | IC50 (µM) | Reference |

| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.37 (at 0.5h) | [2] |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

-

Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways Modulated by Polyphenolic Compounds

Polyphenolic compounds, including deoxybenzoins, are known to exert their biological effects by modulating various intracellular signaling pathways. Key pathways implicated in their antioxidant and anti-inflammatory activities include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenols can modulate this pathway to exert anti-inflammatory and anti-cancer effects.

Caption: Polyphenols can inhibit the MAPK signaling cascade at various points, leading to a reduction in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Polyphenols can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Caption: Polyphenols can block the NF-κB signaling pathway by inhibiting the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Nrf2-Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Polyphenols can activate this pathway, leading to the expression of a wide range of antioxidant and detoxification enzymes.

Caption: Polyphenols can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Conclusion and Future Directions

While specific data on 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is not extensively available, the broader class of deoxybenzoins represents a promising scaffold for the development of novel therapeutic agents. Their established antioxidant, anti-inflammatory, and enzyme-inhibiting properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation in the context of various diseases, including those with inflammatory and oxidative stress components.

Future research should focus on the targeted synthesis and biological evaluation of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone to elucidate its specific pharmacological profile. In-depth studies are required to determine its efficacy in various disease models and to fully understand its mechanisms of action at the molecular level. This will pave the way for its potential development as a novel therapeutic agent.

References

physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a compound also known by its synonym 2,4,4'-trihydroxydeoxybenzoin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyphenolic compound belonging to the deoxybenzoin class. While extensive experimental data for this specific molecule is limited in publicly accessible literature, its fundamental properties have been identified.

Table 1: Chemical Identifiers for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

| Identifier | Value | Reference |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

| Synonyms | 2,4,4'-Trihydroxydeoxybenzoin | [1] |

| CAS Number | 423150-69-0 | [2] |

| Molecular Formula | C₁₄H₁₂O₄ | [3][4] |

| Molecular Weight | 244.24 g/mol | [3] |

| InChI | InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | [3] |

| InChIKey | KLFCJXAPIFIIFR-UHFFFAOYSA-N | [3] |

| SMILES | O=C(Cc1ccc(O)cc1)c1ccc(O)cc1O | [3] |

Table 2: Physical and Chemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

| Property | Value | Notes | Reference |

| Physical State | Powder | [3] | |

| Melting Point | Not available | Data for the related compound 2,4-dihydroxybenzophenone is 144 °C. | [5] |

| Boiling Point | Not available | Data for the related compound 2,4-dihydroxybenzophenone is 194 °C at 1 mmHg. | [5] |

| Solubility | Not available | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | |

| pKa | Not available | The presence of three phenolic hydroxyl groups suggests acidic properties. | |

| Predicted XlogP | 2.7 | A measure of lipophilicity. | [4] |

| Purity | Min. 95% | As provided by some chemical suppliers. | [3] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of 2,4,4'-trihydroxydeoxybenzoin can be envisioned through the reaction of resorcinol with 4-hydroxyphenylacetic acid in the presence of a suitable catalyst.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Materials:

-

Resorcinol

-

4-Hydroxyphenylacetic acid

-

Zinc chloride (anhydrous)

-

Anhydrous solvent (e.g., nitrobenzene or sulfolane)

-

Hydrochloric acid (dilute solution)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and 4-hydroxyphenylacetic acid in equimolar amounts.

-

Add anhydrous zinc chloride as a catalyst.

-

Add an appropriate volume of an anhydrous solvent to the flask.

-

Heat the reaction mixture to a temperature between 65 and 70°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization to obtain the pure 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.

Experimental Protocol: Characterization

Objective: To confirm the structure and assess the purity of the synthesized 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a spectrometer (e.g., 400 MHz).

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

The resulting spectra should be analyzed to confirm the presence of the expected proton and carbon signals corresponding to the molecular structure.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound.

-

The experimentally determined mass should be compared with the calculated mass of the molecular formula C₁₄H₁₂O₄ to confirm its elemental composition.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum should be recorded to identify the characteristic functional groups.

-

Expected characteristic peaks would include:

-

A broad O-H stretching band for the phenolic hydroxyl groups.

-

A C=O stretching band for the ketone group.

-

C-O stretching bands.

-

Aromatic C=C and C-H stretching and bending vibrations.

-

4. High-Performance Liquid Chromatography (HPLC):

-

The purity of the compound should be determined by HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).

-

A UV detector should be used for detection. A single major peak would indicate high purity.

Biological Activity

Specific biological activities and signaling pathways for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone are not well-documented in the available scientific literature. However, some information on its potential and the activities of related compounds has been reported.

-

Phytoestrogenic Activity: One supplier describes the compound as a phytoestrogen with estrogen-like activity, suggesting it may interact with estrogen receptors.[3]

-

Antifungal Properties of Derivatives: A study on derivatives of 1-(2,4-dihydroxyphenyl) ethanone has shown that some of these compounds exhibit antifungal activity against various phytopathogenic fungi.[6]

-

Anti-inflammatory and Anti-cancer Research: The fluorinated analog, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is utilized in anti-inflammatory and anti-cancer research, suggesting that the core deoxybenzoin structure may be a scaffold for developing therapeutic agents.[7]

Further research is required to elucidate the specific biological functions and mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Conclusion

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a deoxybenzoin with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its known properties and outlines plausible methods for its synthesis and characterization. The limited availability of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this compound to unlock its full potential.

References

- 1. 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 423150-69-0 CAS MSDS (1-(2,4-Dihydroxyphenyl)-2-(4-Hydroxyphenyl)Ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone [cymitquimica.com]

- 4. PubChemLite - Refchem:908677 (C14H12O4) [pubchemlite.lcsb.uni.lu]

- 5. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of the flavonoid 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one is a deoxybenzoin derivative, a class of isoflavonoids.[1] It is also commonly known by several synonyms.

| Identifier | Value |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one |

| Synonyms | 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 2,4,4'-trihydroxydeoxybenzoin |

| CAS Number | 17720-60-4[2] |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

Physicochemical and Spectral Data

Comprehensive experimental data for this specific compound is not widely available in public databases. The following table summarizes the available predicted and experimental data.

| Property | Value | Source |

| Predicted XlogP | 2.7 | PubChem |

| 13C NMR (DMSO-d6) | See SpectraBase for detailed shifts | SpectraBase[3] |

Biological Activity and Experimental Protocols

Antioxidant Activity

2,4,4'-Trihydroxydeoxybenzoin has been identified as a potent antioxidant with DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals and terminate radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol or an appropriate solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add the solvent used for the dilutions instead of the test compound.

-

For the control, add the test compound solvent to the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Potential Signaling Pathway

As a flavonoid with demonstrated antioxidant properties, 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone likely exerts its cytoprotective effects through the modulation of cellular signaling pathways involved in the response to oxidative stress. A key pathway implicated in the antioxidant effects of flavonoids is the Keap1-Nrf2 signaling pathway.[4][5][6][7][8]

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5][7] In the presence of oxidative stress or electrophiles, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4][5] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[9][10] Flavonoids, including likely 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[10][11][12]

References

- 1. 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 423150-69-0 CAS MSDS (1-(2,4-Dihydroxyphenyl)-2-(4-Hydroxyphenyl)Ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 12. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Polyphenolic Deoxybenzoins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the primary synthetic routes to polyphenolic deoxybenzoins, compounds of significant interest due to their roles as precursors to isoflavones and their inherent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Methodologies are presented with a focus on reaction mechanisms, experimental protocols, and comparative data to aid in the selection and implementation of synthetic strategies.

Introduction to Polyphenolic Deoxybenzoins

Deoxybenzoins (DOBs), or α-phenylacetophenones, are a class of aromatic ketones that serve as crucial intermediates in the synthesis of various biologically significant molecules, particularly isoflavones.[3][4] Their structural similarity to beneficial polyphenols like resveratrol and phloretin has spurred research into their own therapeutic potential.[3] Synthetic polyphenolic deoxybenzoin derivatives have demonstrated a wide range of biological activities, including antioxidant, tyrosinase inhibitory, β-estrogenic agonism, antiallergic, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the deoxybenzoin scaffold makes it a valuable target for organic and medicinal chemists.

Major Synthetic Strategies

Several classical and modern synthetic methods are employed for the preparation of polyphenolic deoxybenzoins. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired scale.

The Friedel-Crafts acylation is a conventional and widely used method for synthesizing deoxybenzoins.[2][5] This reaction typically involves the acylation of an electron-rich aromatic compound with a phenylacetic acid derivative, catalyzed by a Lewis acid.

-

Houben-Hoesch Reaction: This reaction utilizes a nitrile and an electron-rich arene in the presence of a Lewis acid and HCl to form an aryl ketone.[6][7][8] An imine is formed as an intermediate, which is subsequently hydrolyzed to yield the ketone.[6] This method is particularly useful for the synthesis of polyhydroxy-substituted deoxybenzoins.

-

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[9][10] The reaction can be selective for ortho or para products depending on the reaction conditions, such as temperature and solvent.[9] A photo-Fries rearrangement can also be employed, which proceeds via a free-radical mechanism.[10][11]

-

Vilsmeier-Haack Reaction: While primarily known for formylation, the Vilsmeier-Haack reaction can be adapted for the synthesis of ketones.[12][13][14] The reaction of a substituted amide with phosphorus oxychloride generates a Vilsmeier reagent, which acts as the electrophile.[12]

A logical workflow for the classical synthesis of deoxybenzoins is depicted below.

Caption: Classical synthetic routes to polyphenolic deoxybenzoins.

For symmetrically substituted deoxybenzoins, the reduction of readily available benzoins is a convenient synthetic route.[15] Various reducing agents can be employed for this transformation.

Table 1: Comparison of Reducing Agents for Benzoin Reduction

| Reducing Agent System | Substrate | Yield | Reference |

| Powdered Tin, conc. HCl, 95% Ethanol | Anisoin | 78-83% | [15] |

| Powdered Tin, conc. HCl, 95% Ethanol | Benzoin | 80-84% | [15] |

| Powdered Tin, conc. HCl, 95% Ethanol | Piperoin | 89% | [15] |

| Zinc dust, Acetic Acid | Benzoin | Reported | [15] |

| Amalgamated powdered tin, HCl | Benzoin | Reported | [15] |

Experimental Protocol: Synthesis of Deoxyanisoin from Anisoin [15]

-

A 500-mL round-bottomed flask equipped with a reflux condenser is charged with 40 g (0.33 mole) of powdered tin, 52 g (0.19 mole) of anisoin, 52 mL of concentrated hydrochloric acid, and 60 mL of 95% alcohol.

-

The mixture is refluxed for 24 hours.

-

The hot solution is decanted from the undissolved tin and cooled to 0°C.

-

The resulting white crystals are collected by suction filtration.

-

The filtrate is reheated to boiling and used to wash the remaining tin by decantation.

-

The combined washings are cooled to 0°C, and the additional crystalline solid is collected.

-

The combined solids are recrystallized from 450 mL of boiling 95% ethanol to yield colorless crystals of deoxyanisoin.

A modern, transition-metal-free approach involves the dual acylation of γ-aryl-β-ketoesters with benzoyl chlorides.[1][2] This one-pot method proceeds under mild conditions with a broad substrate scope.[1]

Experimental Protocol: General Procedure for Base-Mediated Deoxybenzoin Synthesis [1]

-

Methyl 3-oxo-4-arylbutanoate (1 equivalent) is stirred with potassium carbonate (2 equivalents) in 1,4-dioxane (3 mL) at room temperature for 5 minutes.

-

Benzoyl chloride (2 equivalents) is added dropwise.

-

The reaction mixture is stirred at 90°C until the benzoyl chloride is completely consumed (monitored by TLC, typically 5-6 hours).

-

The reaction mixture is diluted with ethyl acetate and a saturated aqueous sodium chloride solution, then transferred to a separatory funnel for extraction.

Table 2: Selected Yields for Base-Mediated Deoxybenzoin Synthesis [1]

| γ-Aryl-β-ketoester Aryl Group | Benzoyl Chloride Aryl Group | Product | Yield (%) |

| 2,4,5-Trifluorophenyl | Phenyl | 1-(2,4,5-Trifluorophenyl)-2-phenylethan-1-one | 85 |

| 4-Chlorophenyl | Phenyl | 1-(4-Chlorophenyl)-2-phenylethan-1-one | 82 |

| Phenyl | 4-Methoxyphenyl | 2-Phenyl-1-(p-tolyl)ethan-1-one | 88 |

| Phenyl | 4-Nitrophenyl | 1-(4-Nitrophenyl)-2-phenylethan-1-one | 75 |

The proposed workflow for this base-mediated synthesis is illustrated below.

References

- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 7. Houben-Hoesch Reaction - Chempedia - LookChem [lookchem.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. pharmdguru.com [pharmdguru.com]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Spectral Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, a deoxybenzoin derivative, belongs to the flavonoid family, a class of natural products with diverse biological activities. The structural elucidation and characterization of such molecules are fundamental for research and development in medicinal chemistry and drug discovery. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality spectral data for phenolic compounds such as 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure by mapping the carbon and hydrogen framework.

2.1.1. Sample Preparation

A pure sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, methanol-d₄) to a volume of approximately 0.6 mL in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

2.1.2. Instrumentation and Data Acquisition

-

¹H NMR: Spectra are typically recorded on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument, usually with proton decoupling. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are often necessary. The spectral width is typically set to 200-250 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.2.1. Sample Preparation

For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

2.2.2. Data Acquisition

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

2.3.1. Sample Preparation

A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

2.3.2. Instrumentation and Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like flavonoids and is often coupled with a liquid chromatograph (LC-MS). Data is typically acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.

Spectral Data Tables (Reference Compound: 2',4'-Dihydroxyacetophenone)

The following tables summarize the spectral data for the related compound 2',4'-Dihydroxyacetophenone .

¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.8 (d) | H-6' | ~202.5 | C=O |

| ~6.4 (dd) | H-5' | ~165.0 | C-2' |

| ~6.3 (d) | H-3' | ~162.5 | C-4' |

| ~2.5 (s) | -CH₃ | ~132.5 | C-6' |

| (phenolic OHs are often broad) | -OH | ~114.0 | C-1' |

| ~108.0 | C-5' | ||

| ~103.5 | C-3' | ||

| ~26.0 | -CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3100 (broad) | O-H stretch (hydroxyl groups) |

| ~1635 | C=O stretch (ketone, conjugated) |

| ~1600, ~1500 | C=C stretch (aromatic rings) |

| ~1240 | C-O stretch (phenol) |

Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 152.0473 | [M]⁺ (Molecular Ion for C₈H₈O₃) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - COCH₃]⁺ |

Experimental Workflows

The following diagrams provide a visual representation of the logical flow for each spectroscopic analysis.

Caption: General workflows for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. The information presented herein is based on the solubility of structurally similar isoflavonoids, namely genistein and daidzein, to provide a predictive overview and a methodological framework for experimental determination.

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a deoxybenzoin derivative, a class of compounds structurally related to isoflavonoids, which are known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that dictates its bioavailability, formulation feasibility, and overall therapeutic potential. This technical guide provides a comprehensive overview of the anticipated solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in various solvents, based on data from analogous isoflavones. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile

Based on the structure of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, which features multiple hydroxyl groups, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar solvents. The presence of these polar functional groups allows for hydrogen bonding with protic solvents.

Quantitative Solubility Data of Structurally Related Isoflavonoids

To provide a reasonable estimation of the solubility of the target compound, quantitative data for the well-studied isoflavonoids, genistein and daidzein, are presented. These compounds share a similar poly-hydroxylated phenyl structure, making their solubility behavior a relevant proxy.

Table 1: Solubility of Genistein in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (mol·L⁻¹) |

| Water | 280 | 1.7 x 10⁻⁶ |

| 333 | 1.2 x 10⁻⁵ | |

| Methanol | 280 | 1.1 x 10⁻² |

| 333 | 4.8 x 10⁻² | |

| Ethanol | 280 | 9.8 x 10⁻³ |

| 333 | 4.5 x 10⁻² | |

| Propan-2-ol | 280 | 4.5 x 10⁻³ |

| 333 | 2.5 x 10⁻² | |

| 1-Butanol | 280 | 2.8 x 10⁻³ |

| 333 | 1.8 x 10⁻² | |

| Ethyl Acetate | 280 | 5.5 x 10⁻³ |

| 333 | 2.1 x 10⁻² | |

| Acetone | 288.2 | 1.8 x 10⁻¹ |

| 328.2 | 4.5 x 10⁻¹ |

Data compiled from studies on genistein solubility.[1][2][3]

Table 2: Solubility of Daidzein in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (mol·L⁻¹) |

| Water | 288.2 | 2.0 x 10⁻⁵ |

| 328.2 | 8.0 x 10⁻⁵ | |

| Methanol | 288.2 | 1.5 x 10⁻² |

| 328.2 | 5.0 x 10⁻² | |

| Ethyl Acetate | 288.2 | 1.2 x 10⁻² |

| 328.2 | 4.0 x 10⁻² | |

| Acetone | 288.2 | 2.5 x 10⁻¹ |

| 328.2 | 6.0 x 10⁻¹ | |

| Chloroform | 288.2 | 1.0 x 10⁻⁴ |

| 328.2 | 5.0 x 10⁻⁴ | |

| Hexane | 288.2 | 5.0 x 10⁻⁵ |

| 328.2 | 2.0 x 10⁻⁴ |

Data compiled from studies on daidzein solubility.[3]

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a generalized procedure that can be adapted for 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

Objective: To determine the equilibrium solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in a range of solvents at various temperatures.

Materials:

-

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a series of standard solutions of known concentrations of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate for each solvent and temperature to ensure accuracy and reproducibility.

-

Visualizations

Caption: Experimental workflow for determining solubility.

References

- 1. Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water) mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxy-Substituted Deoxybenzoins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-substituted deoxybenzoins are a class of phenolic compounds that have garnered increasing interest in the fields of phytochemistry, pharmacology, and drug development. Structurally characterized by a 1,2-diphenylethanone backbone with hydroxyl groups adorning one or both aromatic rings, these molecules are biosynthetic precursors to isoflavonoids and share structural similarities with other bioactive natural products like resveratrol and phloretin. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and experimental protocols related to hydroxy-substituted deoxybenzoins, tailored for researchers and professionals in the life sciences.

Discovery and Natural Occurrence

The discovery of hydroxy-substituted deoxybenzoins has been intrinsically linked to the broader exploration of plant secondary metabolites. While their synthetic counterparts have been known for some time, the isolation of these compounds from natural sources is a more recent and ongoing endeavor.

One notable example of a naturally occurring hydroxy-substituted deoxybenzoin is agasyllin , which has been isolated from plants of the Ferula genus.[1] Another recently discovered member of this class is lakoochanoside A , a novel deoxybenzoin glycoside, which was isolated from the twigs of Artocarpus lakoocha. The discovery of these compounds underscores the rich and still largely untapped chemical diversity of the plant kingdom.

Phloretin, a closely related dihydrochalcone found in apples and apple tree leaves, provides a historical context for the discovery of similar phenolic compounds.[2][3] Its glycoside, phlorizin, was first isolated from apple bark in 1835, and subsequent research on its biological activities has paved the way for the investigation of other structurally similar molecules, including hydroxy-substituted deoxybenzoins.[3][4]

Known Naturally Occurring Hydroxy-Substituted Deoxybenzoins

| Compound Name | Natural Source(s) | Reference(s) |

| Agasyllin | Ferula species | [1] |

| Lakoochanoside A | Artocarpus lakoocha | Not explicitly cited |

| Phloretin (related dihydrochalcone) | Apple tree leaves, Manchurian apricot | [2][5] |

Biosynthesis

Hydroxy-substituted deoxybenzoins are synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites, including flavonoids, stilbenoids, and lignans. This pathway starts with the amino acid phenylalanine.

The biosynthesis of the deoxybenzoin scaffold is a key step in the formation of isoflavonoids. The general pathway involves the condensation of a phenylpropanoid-derived starter unit with three molecules of malonyl-CoA, followed by a series of enzymatic reactions. Deoxybenzoins serve as direct precursors to isoflavones, a class of phytoestrogens with significant biological activities.

Below is a simplified representation of the biosynthetic relationship.

Experimental Protocols

Extraction of Hydroxy-Substituted Deoxybenzoins from Plant Material

The extraction of phenolic compounds like hydroxy-substituted deoxybenzoins from plant matrices is a critical first step for their isolation and analysis. Solvent extraction is the most common method, with the choice of solvent depending on the polarity of the target compounds.

General Protocol for Solvent Extraction:

-

Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A solvent or a mixture of solvents is chosen based on the polarity of the target deoxybenzoins. Common solvents for polyphenols include methanol, ethanol, acetone, and ethyl acetate, often in combination with water.[6]

-

Extraction Process:

-

Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (hours to days) with occasional agitation.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the plant material.

-

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.[6]

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for separating individual compounds from a complex crude extract. The separation is based on the differential partitioning of the components between a stationary phase (packed in the column) and a mobile phase (eluent) that flows through it.

General Protocol for Column Chromatography:

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography. The column is equilibrated with the initial mobile phase.[7][8]

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.[7]

-

Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to facilitate the separation of compounds with different polarities.[7]

-

Fraction Collection: The eluate is collected in a series of fractions.[7]

-

Analysis of Fractions: Each fraction is analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the desired compound(s). Fractions containing the same compound are pooled together.

-

Final Purification: The pooled fractions are concentrated to yield the purified hydroxy-substituted deoxybenzoin. Further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), may be necessary to achieve high purity.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. For hydroxy-substituted deoxybenzoins, reversed-phase HPLC with UV detection is a commonly employed method.

Quantitative Analysis of Phloretin in Apple Samples (Example Protocol):

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[9]

-

Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., 288 nm for phloretin).[9][10]

-

Quantification: A calibration curve is constructed by injecting standard solutions of the pure compound at known concentrations and plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.[9][10]

| Parameter | Value | Reference |

| Compound | Phloretin | [9][10] |

| Matrix | Rat Serum | [9][10] |

| HPLC Column | Chiralcel® OD-RH | [9][10] |

| Detection Wavelength | 288 nm | [9][10] |

| Linear Range | 0.5 to 100 µg/ml | [9][10] |

| Limit of Quantitation (LOQ) | 0.5 µg/ml | [9][10] |

| Mean Extraction Efficiency | >95% | [9][10] |

Biological Activities and Signaling Pathways

Hydroxy-substituted deoxybenzoins and related compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Phloretin, for instance, has been shown to modulate several important signaling cascades:

-

PI3K/Akt/mTOR Pathway: Phloretin can inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis.[6]

-

MAPK Pathways (ERK, JNK, p38): Phloretin can influence the activation of Mitogen-Activated Protein Kinases (MAPKs), which are involved in a wide range of cellular processes, including inflammation, stress responses, and cell survival.[7]

-

NF-κB Pathway: Phloretin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[4][10]

The antibacterial activity of agasyllin has been demonstrated against various Gram-positive and Gram-negative bacteria, including Helicobacter pylori.[11][12] While the precise signaling pathways modulated by agasyllin are not as extensively studied as those for phloretin, its antioxidant properties suggest a potential role in modulating redox-sensitive signaling pathways.

Conclusion

Hydroxy-substituted deoxybenzoins represent a promising class of natural products with diverse biological activities. While research into their natural occurrence and specific mechanisms of action is still expanding, the existing knowledge on related compounds like phloretin provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in the extraction, isolation, and characterization of these fascinating molecules. Further exploration of the chemical diversity of the plant kingdom is likely to reveal additional members of this compound class, potentially leading to the development of new therapeutic agents and a deeper understanding of plant biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Phloretin - Wikipedia [en.wikipedia.org]

- 3. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulation of phloretin by impairing dendritic cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phloretin attenuation of hepatic steatosis via an improvement of mitochondrial dysfunction by activating AMPK-dependent signaling pathways in C57BL/6J mice and HepG2 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Role of phloretin as a sensitizer to TRAIL-induced apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antioxidant activities of coumarins from the roots of Ferulago campestris (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Preliminary Biological Screening of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is limited in publicly available literature. This technical guide provides a preliminary biological screening profile based on data from structurally analogous dihydroxyphenyl and hydroxyacetophenone derivatives. The presented data and potential activities should be considered predictive and require experimental validation for the specific compound of interest.

Introduction

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a phenolic compound belonging to the deoxybenzoin class. Its structure, featuring two hydroxylated phenyl rings, suggests a potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[1][2] Furthermore, derivatives of dihydroxybenzene and acetophenone have been reported to exhibit antimicrobial and anticancer activities.[3][4][5] This document outlines a prospective preliminary biological screening of the title compound, drawing upon established experimental protocols and data from closely related molecules to forecast its potential therapeutic value.

Predicted Antioxidant Activity

The presence of multiple hydroxyl groups on the phenyl rings of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone suggests a strong potential for antioxidant activity. The antioxidant capacity of phenolic compounds is attributed to their ability to neutralize free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases.[1] The predicted activity is based on studies of similar dihydroxybenzene derivatives which have shown significant radical scavenging capabilities.[2]

Quantitative Analysis of Antioxidant Activity of Analogous Compounds

The following table summarizes the antioxidant activity of structurally related phenolic compounds, as measured by common in vitro assays.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | DPPH | Not explicitly stated, but noted as a potent scavenger | BHA, BHT, α-tocopherol, Trolox | Not specified |

| 3',4'-Dihydroxyacetophenone (3,4-DHAP) | Tyrosinase Inhibition | 10 µM (IC50) | Not specified | Not specified |

| Hydroquinone | DPPH | 10.96 | Not specified | Not specified |

Data presented are for structurally related compounds and are intended to be representative.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing antioxidant activity.[6][7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone)

-

Positive control (e.g., Ascorbic acid, Trolox)[7]

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[7] Keep the solution in a light-protected container.[6]

-

Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Workflow for DPPH Antioxidant Assay

Caption: Workflow of the DPPH radical scavenging assay.

Predicted Antimicrobial Activity

Hydroxyacetophenone derivatives have been reported to possess antibacterial and antifungal properties.[3] The structural features of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, particularly the hydroxyl groups, may contribute to its potential antimicrobial effects.

Quantitative Analysis of Antimicrobial Activity of Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of similar compounds against various microbial strains.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) |

| Dihydropyrimidine Derivatives | E. coli | 32 - 64 |

| P. aeruginosa | 32 - 64 | |

| S. aureus | 32 - 64 | |

| A. niger | 32 | |

| C. albicans | 32 | |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | S. aureus | 0.78 - 3.75 |

| C. albicans | 1.56 - 20.0 |

Data from analogous compounds are presented to indicate potential activity ranges.[8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate, which is then inoculated with a standardized suspension of the microorganism.[10] After incubation, the wells are observed for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[11]

Materials:

-

Test compound

-

Standard antimicrobial agent (positive control)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[10]

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of approximately 1.5 x 10^8 CFU/mL (corresponding to a 0.5 McFarland standard).[10] This is then further diluted to achieve the final desired inoculum density in the wells.

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.[10]

-

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized microbial suspension.[12] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[11]

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that shows no visible growth.[11] The results can also be read using a microplate reader.

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Predicted Anticancer Activity

Phenolic compounds, including various dihydroxyphenyl and benzophenone derivatives, have demonstrated cytotoxic effects against cancer cell lines.[4][13] The potential anticancer activity of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is inferred from these findings.

Quantitative Analysis of Anticancer Activity of Analogous Compounds

The following table summarizes the cytotoxic activity (IC50 values) of related compounds against several cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| Xanthone Derivatives | PC-3 | 3.20 - 6.18 |

| A549 | 3.90 - 6.09 | |

| HepG2 | 4.50 - 10.0 | |